molecular formula C5H9N3 B091196 3,4,5-Trimethyl-4H-1,2,4-triazole CAS No. 16759-45-8

3,4,5-Trimethyl-4H-1,2,4-triazole

Cat. No.: B091196
CAS No.: 16759-45-8
M. Wt: 111.15 g/mol
InChI Key: LPZFPHRTKOOKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C5H9N3. It is a derivative of 1,2,4-triazole, characterized by three methyl groups attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of secondary amides with hydrazides, followed by cyclodehydration. Triflic anhydride activation and microwave-induced cyclodehydration have been shown to be effective in producing 3,4,5-trisubstituted 1,2,4-triazoles .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in recyclable reaction media such as polyethylene glycol .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups replacing the methyl groups. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3,4,5-Trimethyl-4H-1,2,4-triazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Trimethyl-4H-1,2,4-triazole involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The triazole ring can act as a pharmacophore, binding to biological receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4,5-Trimethyl-4H-1,2,4-triazole include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its stability and reactivity compared to other triazole derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,4,5-trimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-6-7-5(2)8(4)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZFPHRTKOOKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trimethyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3,4,5-Trimethyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3,4,5-Trimethyl-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3,4,5-Trimethyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3,4,5-Trimethyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3,4,5-Trimethyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.